![molecular formula C8H10N2O3 B2381669 6-Isopropoxypyridazine-3-carboxylic acid CAS No. 1184499-05-5](/img/structure/B2381669.png)
6-Isopropoxypyridazine-3-carboxylic acid
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Overview
Description
Scientific Research Applications
Mesomorphic Properties
6-Isopropoxypyridazine-3-carboxylic acid has been investigated for its impact on mesomorphic properties. Paschke, Rosenfeld, and Zaschke (1992) explored the influence of heteroaromatic rings on these properties, noting that compounds containing 6-Isopropoxypyridazine-3-carboxylic acid exhibit a strong tendency to form smectic C phases, indicating potential applications in liquid crystal technology (Paschke, Rosenfeld, & Zaschke, 1992).
Dopamine Beta-Hydroxylase Inhibition
Konno et al. (1992) synthesized derivatives of 6-alkylaminopyridazine-3-carboxylic acid and tested them for dopamine beta-hydroxylase inhibitory activity. This research suggests potential applications in neurological studies or drug development (Konno et al., 1992).
Synthesis of 6-Methoxypyridazine-3-carboxylic Acid
Ju Xiu-lian (2011) developed new synthetic routes for 6-methoxypyridazine-3-carboxylic acid, a compound related to 6-Isopropoxypyridazine-3-carboxylic acid, indicating advancements in the synthesis methods that could be relevant for similar compounds (Ju Xiu-lian, 2011).
Lanthanide-Organic Frameworks
Caiming Liu et al. (2009) explored the use of 6-Hydroxypyridine-3-carboxylic acid (a similar compound) in the construction of lanthanide-organic coordination polymeric networks. This study opens avenues for the application of similar carboxylic acids in materials science and coordination chemistry (Caiming Liu et al., 2009).
Actinide/Lanthanide Separation
Cordier et al. (1998) researched a system based on α-substituted carboxylic acids (like 6-Isopropoxypyridazine-3-carboxylic acid) for the separation of actinides and lanthanides, which is crucial in nuclear waste management and rare earth element recovery (Cordier et al., 1998).
Safety and Hazards
The safety data sheet for a similar compound, Pyridazine-3-carboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
6-propan-2-yloxypyridazine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5(2)13-7-4-3-6(8(11)12)9-10-7/h3-5H,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STUNYTQJAAMYNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NN=C(C=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Isopropoxypyridazine-3-carboxylic acid |
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